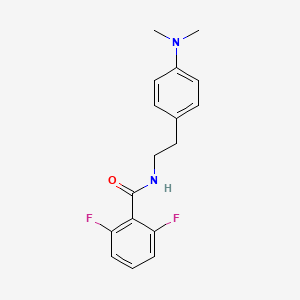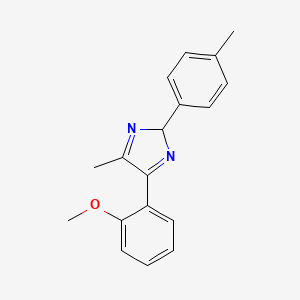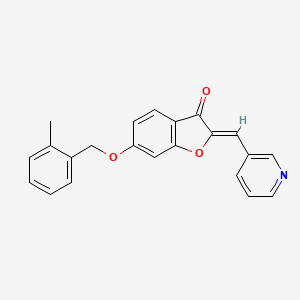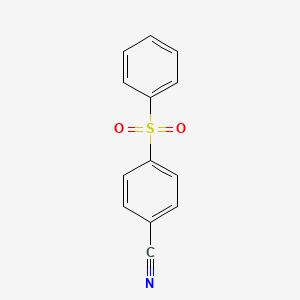![molecular formula C15H19N5O2S B2905264 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034484-73-4](/img/structure/B2905264.png)
3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a synthetic organic compound that features a thiadiazole ring, a pyridazine ring, and a piperidine ring
作用机制
Target of Action
It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have the ability to disrupt processes related to dna replication . This suggests that the compound might interact with enzymes or proteins involved in DNA replication.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interact with its targets, leading to disruption of DNA replication and cell division.
Biochemical Pathways
Given that similar compounds can disrupt dna replication , it’s likely that the compound affects pathways related to cell division and growth. The downstream effects could include inhibition of cell proliferation and induction of cell death.
Pharmacokinetics
It’s known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that the compound might have good bioavailability.
Result of Action
Based on the known effects of similar compounds, it’s likely that the compound leads to inhibition of cell proliferation and induction of cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiadiazole ring can be formed through cyclization reactions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from hydrazine derivatives through condensation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized from suitable amines through cyclization reactions.
Coupling Reactions: The final step involves coupling the thiadiazole, pyridazine, and piperidine rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms in the pyridazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding:
Medicine
Drug Development: The compound may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
相似化合物的比较
Similar Compounds
- (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Uniqueness
- Structural Features : The presence of the propyl group in 3-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine may confer unique steric and electronic properties compared to its methyl or ethyl analogs.
- Reactivity : The specific arrangement of functional groups may result in distinct reactivity patterns, making it suitable for different applications.
属性
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-5-12-14(23-19-17-12)15(21)20-9-4-6-11(10-20)22-13-7-3-8-16-18-13/h3,7-8,11H,2,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWORBKCNXBHWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)
![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)
![2-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2905186.png)

![1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2905188.png)
![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)

![1-[(4-chlorophenyl)methyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2905196.png)

![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2905203.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)
